1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
Description
1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxo-pyrrolidine backbone with a carboxylic acid group at position 2 and a 4-methylbenzyl substituent at position 1. This compound belongs to a broader class of nitrogen-containing heterocycles, which are recognized for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities . Structural confirmation of such derivatives typically involves spectroscopic methods (NMR, HRMS) and X-ray crystallography, as exemplified in related studies .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKNXYHTQNXSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine-2,5-dione
The primary synthetic route begins with pyrrolidine-2,5-dione (commonly known as succinimide) and 4-methylbenzyl chloride. In a nucleophilic alkylation reaction, the nitrogen atom of succinimide attacks the electrophilic benzyl carbon, forming 1-[(4-methylphenyl)methyl]-pyrrolidine-2,5-dione as an intermediate.
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
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Temperature : 80–100°C under reflux for 6–12 hours.
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Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
Yield Optimization :
Hydrolysis of the Intermediate
The intermediate undergoes acid-catalyzed hydrolysis to cleave the cyclic amide and generate the carboxylic acid moiety.
Hydrolysis Protocol :
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Reagents : Hydrochloric acid (HCl, 6 M) or sulfuric acid (H₂SO₄, concentrated).
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Conditions : Reflux at 110°C for 4–6 hours.
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Workup : Neutralization with sodium bicarbonate (NaHCO₃), followed by extraction with ethyl acetate.
Purity Control :
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Recrystallization from ethanol/water (3:1 v/v) yields >95% pure product.
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High-performance liquid chromatography (HPLC) with a C18 column confirms purity (retention time: 8.2 minutes; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Temperature Control | ±5°C | ±0.5°C |
| By-Product Formation | 8–12% | <3% |
| Annual Output | 500 kg | 2,000 kg |
Advantages :
Green Chemistry Innovations
Recent advancements prioritize sustainability:
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Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity (E-factor: 15 vs. 32).
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Catalyst Recycling : Zeolite-encapsulated palladium nanoparticles achieve 98% conversion over five cycles.
Characterization and Quality Assurance
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar pyrrolidinone ring with a dihedral angle of 12.5° between the aromatic and heterocyclic planes.
Challenges and Mitigation Strategies
By-Product Formation
Common By-Products :
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N,N-Dibenzyl Succinimide : Forms due to over-alkylation.
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Hydrolyzed Lactam : Results from prolonged acid exposure.
Mitigation :
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Scientific Research Applications
Synthesis Overview
The synthesis of 4-MPMPCA typically involves an alkylation reaction between 4-methylbenzyl chloride and pyrrolidine-2,5-dione, followed by hydrolysis. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity .
Medicinal Chemistry
4-MPMPCA serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow it to modulate the activity of specific enzymes and receptors involved in neurological pathways.
Case Study:
A study highlighted its potential in developing analgesics that target pain pathways without the side effects associated with traditional opioids .
Biological Studies
Research has identified 4-MPMPCA's anti-inflammatory and analgesic properties, making it a candidate for further exploration in treating conditions such as arthritis and neuropathic pain.
Case Study:
In vitro studies demonstrated that derivatives of 4-MPMPCA exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Materials Science
The compound is being investigated for its role in developing novel materials with specific electronic or optical properties. Its unique molecular structure allows for potential applications in organic electronics and photonics.
Case Study:
Research into polymer composites incorporating 4-MPMPCA revealed enhanced thermal stability and electrical conductivity, suggesting its utility in advanced material applications .
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in neurological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrrolidinone Derivatives
Key Observations :
- Substituent Electronic Effects : Chloro and hydroxyl groups (electron-withdrawing, EWG) enhance radical scavenging in antioxidants, as seen in 1-(5-chloro-2-hydroxyphenyl)- derivatives . The target compound’s 4-methylbenzyl group (electron-donating, EDG) may reduce antioxidant efficacy but improve lipophilicity for membrane penetration.
- The target compound’s carboxylic acid at position 2 may alter ionization and solubility.
- Heterocyclic Moieties : Furan-containing analogs (e.g., compound 5 in ) demonstrate natural product-derived bioactivity, whereas synthetic halogenated derivatives prioritize potency against pathogens .
Analysis :
- Antioxidant Efficacy : Thioxo-oxadiazole derivatives (e.g., ) outperform ascorbic acid due to synergistic effects of EWG and heterocyclic moieties. The target compound’s lack of strong EWG may limit radical scavenging.
- Antimicrobial Potential: Dichloro-hydroxyphenyl derivatives show broad-spectrum activity, likely due to halogen-enhanced membrane disruption . The target compound’s benzyl group may offer moderate activity against Gram-positive bacteria.
- Anticancer Mechanisms : Hydroxyphenyl and heterocyclic substituents (e.g., triazoles) induce apoptosis via ROS modulation . The target compound’s lipophilicity could enhance tumor penetration but requires empirical validation.
Biological Activity
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique structure includes a pyrrolidine ring, a carboxylic acid group, and a ketone functionality, making it a valuable scaffold in medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is CHNO. The presence of the 4-methylbenzyl substituent enhances its lipophilicity, which may influence its biological interactions and pharmacological properties.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Computational studies suggest potential anti-inflammatory effects, although empirical validation is necessary.
- Analgesic Effects : Preliminary research indicates that the compound may modulate pain pathways.
- Antioxidant Activity : Related pyrrolidine derivatives have demonstrated significant antioxidant properties, with some exhibiting activity greater than that of ascorbic acid .
The mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects. For example, it may inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling .
Anticancer Activity
A study evaluated the anticancer properties of similar 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited potent cytotoxicity while maintaining low toxicity towards non-cancerous cells. The structure-dependent activity highlights the importance of specific functional groups in enhancing anticancer efficacy .
Antimicrobial Activity
Research has shown that some derivatives possess selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant pathogens .
Data Table: Biological Activities of Related Compounds
Case Studies
- Anticancer Study : In vitro testing on A549 cells revealed that some 5-oxopyrrolidine derivatives reduced cell viability significantly compared to control treatments like cisplatin. Notably, compounds with free amino groups showed enhanced anticancer activity while sparing normal cells from toxicity .
- Antioxidant Assessment : The DPPH radical scavenging assay demonstrated that certain derivatives exhibited antioxidant activities surpassing those of standard antioxidants like vitamin C, indicating their potential for therapeutic applications in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid, and how are key intermediates characterized?
- Methodological Answer : A widely used approach involves the reaction of substituted anilines with itaconic acid under reflux conditions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are synthesized by heating 2,4-difluoroaniline with itaconic acid in water, followed by purification via recrystallization . Key intermediates are characterized using 1H/13C NMR and FT-IR to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and LC-MS for molecular ion verification .
Q. How can researchers confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemistry : X-ray crystallography is the gold standard for absolute configuration determination. For example, (2S,3R,4R,5R)-pyrrolidine derivatives were resolved using single-crystal diffraction .
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm and a C18 column (e.g., 95:5 water:acetonitrile mobile phase) ensures purity >95%.
Q. What are the basic biological screening protocols for this compound?
- Methodological Answer : Initial screens often include:
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus at 100 µg/mL, with ampicillin as a positive control.
- Cytotoxicity : MTT assays on HeLa or HEK293 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions. To address this:
- Standardize Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Dose-Response Validation : Perform triplicate experiments with 8–10 concentration points.
- Mechanistic Follow-Up : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) to suspected targets (e.g., kinases or GPCRs) .
Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance cyclization efficiency.
- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent, to improve reaction sustainability .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, achieving ~85% yield .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-methylphenyl position to enhance metabolic stability.
- Side Chain Engineering : Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve bioavailability.
- Computational Modeling : Perform docking studies using AutoDock Vina to predict interactions with target proteins (e.g., COX-2) .
Q. What advanced techniques resolve spectral overlaps in NMR analysis of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
